2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid
Description
Chemical Structure and Key Features
The compound 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a complex spirocyclic molecule characterized by:
- A 9-oxa-2-azaspiro[5.5]undecane core, featuring two fused six-membered rings (one oxygen-containing oxa ring and one nitrogen-containing aza ring) sharing a central spiro atom .
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the 2-position, commonly used in peptide synthesis for amine protection .
- An acetic acid moiety linked via an ether oxygen at the 5-position, enabling conjugation or further functionalization .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BrNO6/c33-23-7-5-6-22(18-23)32(40-20-29(35)36)12-15-34(21-31(32)13-16-38-17-14-31)30(37)39-19-28-26-10-3-1-8-24(26)25-9-2-4-11-27(25)28/h1-11,18,28H,12-17,19-21H2,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJRNAQKDYGGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1(C3=CC(=CC=C3)Br)OCC(=O)O)CCOCC2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom at the desired position.
Introduction of the fluorenylmethoxycarbonyl group: This step involves the protection of an amine group using the fluorenylmethoxycarbonyl (Fmoc) protecting group.
Construction of the oxa-azaspiro structure: This step involves the formation of the spirocyclic structure through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Molecular Formula and Properties
- Molecular Formula: C₃₁H₃₀BrNO₅
- Molecular Weight : 576.49 g/mol .
- CAS Number : EN300-1704873 (related entry in ) .
This compound is likely utilized in pharmaceutical research, particularly in peptidomimetic or prodrug design, owing to its spirocyclic rigidity and Fmoc-protected amine, which facilitates controlled deprotection .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Key Comparative Analysis
Spirocyclic Core Variations
- Ring Size and Heteroatom Placement :
- The target compound’s 9-oxa-2-azaspiro[5.5]undecane core (two six-membered rings) contrasts with smaller systems like 8-oxa-2-azaspiro[4.5]decane (five- and six-membered rings) or larger frameworks like 2-oxa-9-azaspiro[5.5]undecane . Smaller spiro systems may enhance conformational rigidity, while larger rings offer flexibility .
- Substitution of oxygen (oxa) vs. nitrogen (aza) in the spiro system alters electronic properties and hydrogen-bonding capabilities .
Protecting Group and Substituent Differences
Functionalization Potential
- The acetic acid moiety in the target compound enables conjugation to amines or alcohols, similar to the carboxylic acid in . However, the benzyl ester in requires hydrogenolysis for activation, limiting its utility in aqueous environments .
Physicochemical Property Comparisons
Table 2: Physicochemical Properties
Biological Activity
The compound 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a spirocyclic structure, which is often associated with unique biological activities. The presence of the bromophenyl group and the fluorenylmethoxycarbonyl moiety contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid exhibit significant antimicrobial properties. For instance, a related compound showed strong bactericidal effects against Staphylococcus spp. without cytotoxicity to normal cell lines, suggesting a favorable therapeutic index for potential antibiotic development .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary findings suggest that while some derivatives exhibit selective cytotoxicity towards cancer cell lines, they maintain low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Cell Division : Compounds with similar structural features have been known to interfere with the mitotic spindle formation, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of the phenolic groups may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, researchers found that derivatives similar to 2-[[5-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid displayed potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Study 2: Cancer Cell Line Testing
A separate investigation into the cytotoxic effects on different cancer cell lines revealed that certain analogs demonstrated selective inhibition of tumor growth while sparing normal fibroblast cells. This selectivity was attributed to the unique spirocyclic structure that allows for targeted action against specific cellular pathways involved in cancer proliferation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H28BrN4O4 |
| Molecular Weight | 480.35 g/mol |
| Lipophilicity | High (due to fluorene and bromine) |
| Antimicrobial Activity | Effective against Staphylococcus spp. |
| Cytotoxicity | Low toxicity in normal cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
